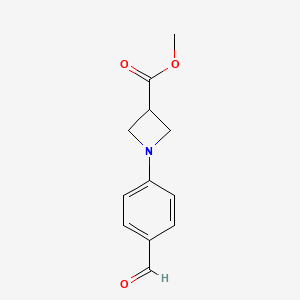
Methyl 1-(4-formylphenyl)azetidine-3-carboxylate
Overview
Description
Methyl 1-(4-formylphenyl)azetidine-3-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure
Preparation Methods
The synthesis of Methyl 1-(4-formylphenyl)azetidine-3-carboxylate typically involves a multi-step process. One common method starts with 1-(4-formylphenyl)azetidine-3-carboxylic acid. The acid is first treated with potassium carbonate in N,N-dimethylformamide at 0°C for 10 minutes. This is followed by the addition of methyl iodide at 0-20°C for 2 hours under an inert atmosphere . This reaction results in the formation of this compound.
Chemical Reactions Analysis
Methyl 1-(4-formylphenyl)azetidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s azetidine ring is particularly reactive due to the strain in the four-membered ring, making it susceptible to ring-opening reactions. Common reagents used in these reactions include transition metals and reducing agents. For example, the transmetalation of the lithiated anion with ZnCl2 at 0°C can lead to the formation of zincated intermediates, which can further react with aldehydes to form aldol products .
Scientific Research Applications
Methyl 1-(4-formylphenyl)azetidine-3-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. In biology, the compound can be used to study the reactivity of azetidine rings and their interactions with biological molecules. In medicine, derivatives of this compound may have potential therapeutic applications, although specific uses are still under investigation .
Mechanism of Action
The mechanism of action of Methyl 1-(4-formylphenyl)azetidine-3-carboxylate involves its reactivity due to the strained azetidine ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in aldol reactions, the compound can act as a nucleophile, attacking electrophilic carbonyl groups to form new carbon-carbon bonds .
Comparison with Similar Compounds
Methyl 1-(4-formylphenyl)azetidine-3-carboxylate can be compared to other azetidine derivatives, such as 3-chloro-3-methyl-1-azaallylic anion and methyl 1-hydroxyindole-3-carboxylate. These compounds share the azetidine ring structure but differ in their substituents and reactivity. The unique formyl group in this compound provides distinct reactivity patterns, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
methyl 1-(4-formylphenyl)azetidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)10-6-13(7-10)11-4-2-9(8-14)3-5-11/h2-5,8,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIMBCMXHJLGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














